molecular formula C10H10O3 B2595017 Methyl 2-(3-formylphenyl)acetate CAS No. 142327-44-4

Methyl 2-(3-formylphenyl)acetate

Cat. No. B2595017
Key on ui cas rn: 142327-44-4
M. Wt: 178.187
InChI Key: FFUBFLSGFOHPKF-UHFFFAOYSA-N
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Patent
US05559125

Procedure details

m-Tolylacetic acid (50 g) and N-bromosuccimimide (60 g) were refluxed in carbon tetrachloride (400 ml) for 3 h. The mixture was filtered, evaporated in vacuo, and the solid recrystallised from toluene and hexane to give 3-bromomethyl phenylacetic acid (28.6 g) as white needles. δH (250 MHz, DMSO-d6) 3.63 (2H, s, CH2CO), 4.28 (2H, s, CH2Br), 7.1-7.7 (4H, m, ArH). Hydrogen chloride was bubbled through a solution of this acid (25 g) in methanol (500 ml) for 5 min, then the solution stood at room temperature for 1h, evaporated in vacuo, after (300 ml) added, and the solution washed with saturated sodium hydrogencarbonate, water and brine, dried, and evaporated in vacuo to give methyl 3-bromomethylphenylacetate (25 g) as an oil; δH (360 MHz, CDCl3) 3.58 (2H, s, CH2CO), 3.68 (3H, s, Me), 4.47 (2H, s, CH2Br), 7.2-7.4 (4H, m, ArH). The ester (2.5 g) was added to sodium hydrogencarbonate (5 g) in dimethylsulphoxide (35 ml) at 120° C. After 20 min the mixture was cooled in an ice bath, diluted with water and extracted with ether (×3). The ethereal extracts were washed with water and brine, dried, evaporated in vacuo, and purified by flash chromatography eluting with hexane:ethyl acetate (4:1 v/v) to give methyl 3-formylphenylacetate (2.02 g) as an oil; δH (360 MHz, CDCl3) 3.71 (5H, s, CH2 and Me), 7.25-7.4 (2H, m, ArH), 7.8-7.85 (2H, m, ArH), 10.0(1H, s, CHO); m/z (EI+) 178 (M+). Phenyl magnesium bromide (1.9 ml, 3M in ether) was added to a solution of the aldehyde (1.02 g) in ether (20 ml) at-78° C. The mixture was warmed to room temperature, cooled to-78° C. and phenylmagnesium bromide (1.9 ml, 3M) added, then warmed to room temperature. The mixture was washed with saturated ammonium chloride solution, water and brine, dried and evaporated in vacuo to give an oil. Pyridinium chlorochromate (1 g) was added to the oil in dichloromethane (20 ml), and the mixture stirred for 1h. Ether (50 ml) was added, and the mixture filtered through silica gel then evaporated to give an oil (0.63 g). The oil was dissolved in THF (15 ml) and lithium hydroxide (6 ml, 0.5H in water) added. After 1h ether and water were added, the mixture separated, and the aqueous layer acidified with 1N HCl, then extracted with ethyl acetate (×3). The ethyl acetate was washed with water and brine, dried and evaporated in vacuo to give 3-benzoylphenylacetic acid (310mg) as white plates. m.p. 101°-103° C.; δH (250 MHz, CDCl3) 3.76 (2H, s, CH2), 7.4-7.9 (9H, m, ArH); m/z (EI+) 240 (M+). The acid was converted in the standard way to give the title compound as pale yellow plates. m.p. 294°-295° C. (from dimethylformamide/water); (Found: C, 68.94;H, 3.91;N, 3.60. C22H14NO3Cl +0.4 H2O requires C, 68.98;H, 3.89;N, 3.65%); δH (360 MHz, DMSO-d6) 7.31 (1H, dd, J 8.7 and 2.0 Hz, H-6), 7.32(1H, d, J 2.0 Hz, H-8), 7.5-7.9 (9H, m, ArH), 7.96(1H, d, J 8.7 Hz, H-5), 10.6(1H, s, OH), 11.6(1H, s, NH); m/z (EI+) 375 (M+).
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH:6]=[CH:7][CH:8]=1.C(=O)([O-])[OH:15].[Na+]>CS(C)=O.O>[CH:2]([C:3]1[CH:4]=[C:5]([CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH:6]=[CH:7][CH:8]=1)=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrCC=1C=C(C=CC1)CC(=O)OC
Name
Quantity
5 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 20 min the mixture was cooled in an ice bath
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (×3)
WASH
Type
WASH
Details
The ethereal extracts were washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
WASH
Type
WASH
Details
eluting with hexane:ethyl acetate (4:1 v/v)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=C(C=CC1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.02 g
YIELD: CALCULATEDPERCENTYIELD 110.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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